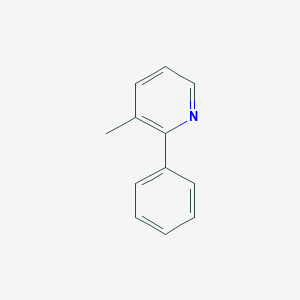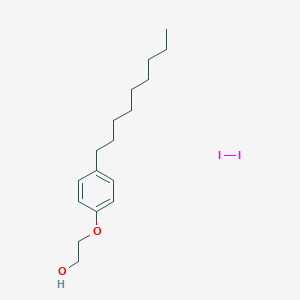
Methyl 1-benzylpiperidine-4-carboxylate
概要
説明
Methyl 1-benzylpiperidine-4-carboxylate (MBPC) is a carboxylate ester of benzylpiperidine, which is an alkaloid found in several plant species. It is an important intermediate in the synthesis of a variety of compounds, including drug molecules. MBPC is also a valuable tool in laboratory experiments, as it can be used to study the biochemical and physiological effects of compounds on cells.
科学的研究の応用
Enantioselective Synthesis : Methyl 1-benzylpiperidine-4-carboxylate is used in enantioselective synthesis. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a related compound, has been studied using phase-transfer catalysts. This method is valuable for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Pharmacologically Relevant Compounds : this compound is a key intermediate in the synthesis of various pharmacologically relevant compounds. For instance, it is used in the synthesis of Donepezil Hydrochloride, a drug used for the treatment of Alzheimer's disease (Bing, 2005).
Synthesis of 1,4-Benzodiazepine Derivatives : This compound is also used in the synthesis of 1,4-benzodiazepine derivatives, which are important in synthetic and medicinal chemistry. The synthesis involves N-benzylation and highly regioselective ring-opening reactions, leading to functionally diverse 1,4-benzodiazepine scaffolds (Wang, Guo, Wang, Huang, & Wang, 2008).
Synthesis of Natural Product Analogs and Therapeutic Agents : It is utilized in the preparation of 2,4-piperidinedione derivatives, which have applications in synthesizing natural products and compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Catalytic Applications : The compound is involved in catalytic reactions such as Pd-catalyzed methylation and arylation of carboxylic acids. This indicates its role in C-H activation and C-C coupling processes in synthetic chemistry (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).
Safety and Hazards
特性
IUPAC Name |
methyl 1-benzylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZSPRDEKPWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465832 | |
| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10315-06-7 | |
| Record name | Methyl 1-benzylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any limitations to the use of Methyl 1-benzylpiperidine-4-carboxylate in this specific chemical transformation?
A: Yes, the research highlights a significant limitation. While the reaction with primary Grignard reagents is successful, using secondary Grignard reagents with this compound does not yield the desired ketone products. [] This suggests a structural influence on the reaction mechanism, which requires further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


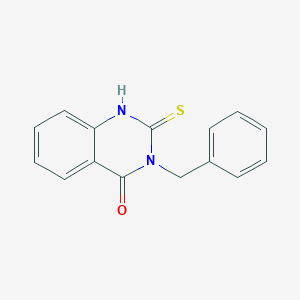
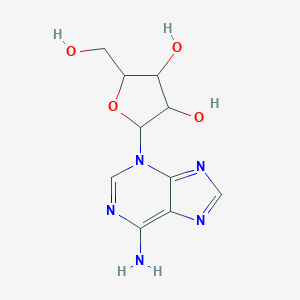
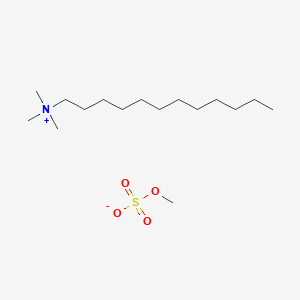


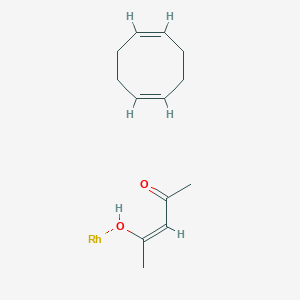

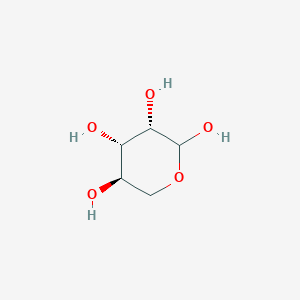
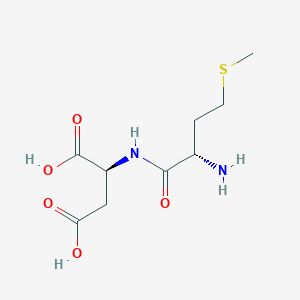
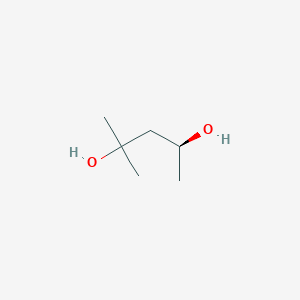
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
